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Compound of Interest

Compound Name: GSK143 dihydrochloride

Cat. No.: B12417604

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK143 dihydrochloride, a
potent and selective inhibitor of Spleen Tyrosine Kinase (SYK). This document details its core
molecular properties, mechanism of action, and relevant experimental data and protocols to
support its application in research and development.

Core Molecular and Pharmacological Data

GSK143 dihydrochloride is a small molecule inhibitor with a molecular weight of 415.32 g/mol
. It is recognized for its high selectivity for SYK, a key non-receptor tyrosine kinase involved in
the signal transduction of various immune cells.[1] The compound is orally active and has
demonstrated efficacy in various in vivo models of inflammation.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with GSK143
dihydrochloride.
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Parameter Value Notes Source(s)
) Dihydrochloride salt
Molecular Weight 415.32 g/mol
form
_ Dihydrochloride salt
Chemical Formula C17H24CI2NeO

form

CAS Number

2341796-81-2

Dihydrochloride salt
form

SYK Inhibition (pICso)

7.5

plCso is the negative
log of the ICso in
molar concentration.

[1]

pErk Inhibition (pICso)

7.1

Inhibition of
phosphorylated Erk, a
downstream target of
SYK.

[1]

CLL Cell ICso

323 nM

Half-maximal
inhibitory
concentration in
Chronic Lymphocytic
Leukemia cells.

[1]

ZAP-70 Inhibition
(pICso)

4.7

A measure of
selectivity against a

related kinase.

[1]

LCK Inhibition (pICso)

5.3

A measure of
selectivity against
another related

kinase.

[1]

LYN Inhibition (pICso)

5.4

A measure of
selectivity against
another related

kinase.

[1]

JAK1/2/3 Inhibition
(pICs0)

5.8/5.8/5.7

A measure of

selectivity against

[1]
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Janus kinases.

Mechanism of Action and Signaling Pathway

GSK143 is a potent inhibitor of Spleen Tyrosine Kinase (SYK). SYK plays a critical role in the
signaling pathways of various immune cells, including B cells and mast cells.[3] Upon activation
of immunoreceptors, such as the B-cell receptor, SYK is recruited and activated, initiating a
downstream signaling cascade. This cascade involves the phosphorylation of numerous
substrates, leading to the activation of pathways such as the MAPK/ERK pathway and the
mobilization of intracellular calcium. These events ultimately result in cellular responses like
proliferation, differentiation, and the release of inflammatory mediators.[1][3]

GSK143 exerts its effect by inhibiting the kinase activity of SYK. This action abrogates early
signaling events, including the autophosphorylation of SYK and the subsequent
phosphorylation of its downstream targets.[1] By blocking SYK, GSK143 effectively dampens
the inflammatory response and can induce apoptosis in SYK-dependent cancer cells, such as
those in chronic lymphocytic leukemia.

SYK Signaling Pathway and GSK143 Inhibition
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SYK signaling pathway and the inhibitory action of GSK143.
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Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity
of GSK143. These are generalized procedures and should be adapted based on specific
experimental needs.

In Vitro Kinase Assay for ICso Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (ICso)
of GSK143 against recombinant SYK enzyme.

Materials:

e Recombinant human SYK enzyme

e GSK143 dihydrochloride

o Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)
o ATP

o SYK-specific peptide substrate

o ADP-Glo™ Kinase Assay Kit (Promega) or similar
e DMSO

» White, opaque 384-well assay plates

o Plate reader capable of measuring luminescence
Procedure:

o Compound Preparation: Prepare a 10 mM stock solution of GSK143 dihydrochloride in
DMSO. Perform serial dilutions in DMSO to create a range of concentrations for ICso
determination (e.g., 10-point, 3-fold serial dilution starting from 100 puM).

o Assay Plate Setup: Add 1 uL of the serially diluted GSK143 or DMSO (vehicle control) to the
wells of a 384-well plate.
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Enzyme Addition: Dilute the recombinant SYK enzyme to the desired working concentration

in cold kinase buffer. Add 2 pL of the diluted enzyme to each well.

e Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor
to bind to the enzyme.

» Reaction Initiation: Initiate the kinase reaction by adding 2 pL of a solution containing the
peptide substrate and ATP at their final desired concentrations (e.g., Km for ATP).

» Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

e Reaction Termination and ADP Detection: Stop the kinase reaction and deplete the
remaining ATP by adding 5 pL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes
at room temperature.

o Signal Generation: Add 10 pL of Kinase Detection Reagent to each well. This will convert the
generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at
room temperature.

o Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis: Plot the luminescence signal against the logarithm of the GSK143
concentration. Fit the data to a four-parameter logistic curve to determine the ICso value.

Cell Viability Assay (MTT-based)

This protocol outlines a method to assess the effect of GSK143 on the viability of a cell line,
such as chronic lymphocytic leukemia (CLL) cells.

Materials:
e CLL cell line (e.g., MEC-1)
o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

e GSK143 dihydrochloride
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., 10% SDS in 0.01 M HCI)

e 96-well clear-bottom plates

e Microplate reader capable of measuring absorbance at 570 nm
Procedure:

e Cell Seeding: Seed the CLL cells into a 96-well plate at a density of 2 x 10 cells/well in 100
uL of complete medium. Incubate overnight at 37°C in a 5% CO: incubator.

e Compound Treatment: Prepare serial dilutions of GSK143 in complete medium. Remove the
old medium from the wells and add 100 pL of the GSK143 dilutions or medium with DMSO
(vehicle control).

 Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
e MTT Addition: Add 10 pL of the 5 mg/mL MTT solution to each well.

o Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation
of formazan crystals by viable cells.

¢ Solubilization: Add 100 uL of the solubilization solution to each well to dissolve the formazan
crystals.

» Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate
reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Plot the percentage of viability against the logarithm of the GSK143 concentration to
determine the ICso value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
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Workflow for an in vitro kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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